![molecular formula C21H21ClN4O2S2 B2983709 2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone CAS No. 690961-75-2](/img/structure/B2983709.png)
2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
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Overview
Description
The compound is a derivative of 1,2,4-triazole . It is a heterocyclic compound containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular formula of the compound is C20H17ClN4OS2 . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1 H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1 H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Synthesis and Structural Characterization :
- The synthesis and structural characterization of related thiazole and triazole derivatives have been a focal point of research. Compounds similar to the one , involving chlorophenyl and fluoro-phenyl groups, have been synthesized and analyzed for their molecular structures through methods like single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Development of Heterocyclic Compounds :
- Research has been conducted on developing various heterocyclic compounds using components similar to the given chemical structure. These studies include the synthesis of different diarylisoxazole, diarylpyrazoles, and diaryl-substituted aminopyrimidine, demonstrating the versatility of these compounds in creating a wide range of heterocyclic derivatives (Moskvina, Shilin, & Khilya, 2015).
Antiviral Activity Studies :
- There have been studies focusing on the antiviral activities of related compounds. For instance, certain heterocyclic compounds synthesized from similar structures have been evaluated for their effectiveness against viruses like HSV1 and HAV-MBB, indicating potential applications in antiviral drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Chemical Reactions and Mechanisms :
- The chemical reactions and mechanisms involving similar compounds have been extensively studied. For instance, the reaction of related dithiazolium perchlorate with active methylenes to yield various heterocycles like pyrimidine and thiazole derivatives sheds light on the chemical properties and reactivity of these compounds (Shibuya, 1984).
Applications in Organic Synthesis :
- These compounds are used in organic synthesis, particularly in forming complex heterocyclic structures. The synthesis of pyrroles and thiazoles from related structures highlights their role in building diverse organic molecules (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Cycloaddition Reactions :
- Cycloaddition reactions of pyrrolo and pyrazolo thiazoles, which are structurally related, have been explored for their potential in synthesizing new compounds. These studies provide insights into the versatility and utility of such compounds in chemical synthesis (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).
Safety And Hazards
Future Directions
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S2/c1-13-10-17(14(2)25(13)8-9-28-3)19(27)12-30-21-24-23-20-26(21)18(11-29-20)15-4-6-16(22)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSCWAXXNPPWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone |
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